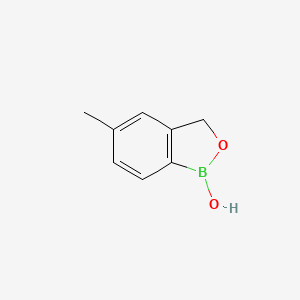

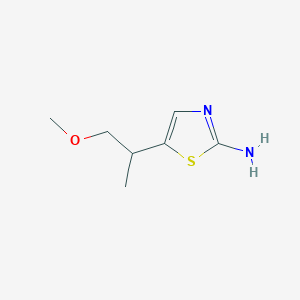

![molecular formula C9H17NO B2545876 7-Methyl-7-azaspiro[3.5]nonan-2-ol CAS No. 2306277-28-9](/img/structure/B2545876.png)

7-Methyl-7-azaspiro[3.5]nonan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related azaspiro compounds involves various strategies. For instance, the paper titled "EFFICIENT STEREOSELECTIVE SYNTHESIS OF rel-(6S,7S,8S)-7-BUTYL-8-HYDROXY-1-AZASPIRO[5.5]UNDECAN-2-ONE, A KEY INTERMEDIATE FOR PERHYDROHISTRIONICOTOXIN, AND ITS rel-(6R) ISOMER" describes a stereoselective synthesis using 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone as a starting material . This indicates that the synthesis of azaspiro compounds can be highly stereoselective and may involve the use of silyl-protected intermediates.

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spirocyclic framework, which includes a nitrogen atom as part of the ring system. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. The synthesis of stereoisomers, as mentioned in the paper on the synthesis of a key intermediate for perhydrohistrionicotoxin, highlights the importance of controlling the configuration of the stereocenters in these molecules .

Chemical Reactions Analysis

Azaspiro compounds can undergo various chemical reactions. For example, the paper on the synthesis of 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates describes a cascade transformation under catalytic hydrogenation conditions, suggesting that azaspiro compounds can participate in reactions involving N-O bond cleavage and imine formation . Additionally, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile to produce new diazaspiro derivatives indicates that these compounds can react with primary amines and formaldehyde .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Methyl-7-azaspiro[3.5]nonan-2-ol are not directly discussed, the properties of similar azaspiro compounds can be inferred. These compounds are likely to have distinct spectroscopic characteristics, as suggested by the paper on the synthesis and properties of 3-thia-9-azabicyclo[3.3.1]nonan-7-one, which reports on spectral properties . The pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes also provides insight into the biological properties of azaspiro compounds, with some showing potential as dopamine agonists .

Scientific Research Applications

Novel Antibacterial Agents

Research has led to the design, synthesis, and evaluation of novel compounds structurally related to 7-Methyl-7-azaspiro[3.5]nonan-2-ol, showcasing potent antibacterial activity against respiratory pathogens. These studies have yielded compounds with significant in vitro and in vivo activity against a range of gram-positive and gram-negative bacteria, including multidrug-resistant and quinolone-resistant strains, presenting a promising avenue for the treatment of respiratory tract infections (Odagiri et al., 2013).

Antiviral Drug Development

The structural scaffold of 7-Methyl-7-azaspiro[3.5]nonan-2-ol derivatives has been explored for antiviral drug development. A series of derivatives have been synthesized and evaluated for their efficacy against human coronavirus and influenza virus. These studies have identified compounds that inhibit the replication of human coronavirus 229E, highlighting the potential of this scaffold for developing new antiviral drugs (Apaydın et al., 2019).

Enantioselective Syntheses of Alkaloids

Research into the enantioselective synthesis of naturally occurring alkaloids has utilized compounds related to 7-Methyl-7-azaspiro[3.5]nonan-2-ol. These syntheses have achieved high overall yields and have been instrumental in the development of new methods for the efficient production of complex natural products, offering insights into the versatility and utility of spirocyclic compounds in organic synthesis (Pandey et al., 2011).

Antitumor and Anti-angiogenic Properties

Studies have explored the antitumor and anti-angiogenic properties of azaspiro bicyclic hydantoin derivatives, closely related to 7-Methyl-7-azaspiro[3.5]nonan-2-ol. These compounds have shown significant anti-proliferative activity against various cancer cell lines, including human ovarian and murine osteosarcoma cells. Additionally, they have demonstrated the ability to inhibit tube formation in mouse endothelial cells and downregulate the secretion of VEGF, indicating their potential as antitumor agents (Basappa et al., 2009).

Safety And Hazards

properties

IUPAC Name |

7-methyl-7-azaspiro[3.5]nonan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h8,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXSUHZVUUODFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-7-azaspiro[3.5]nonan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

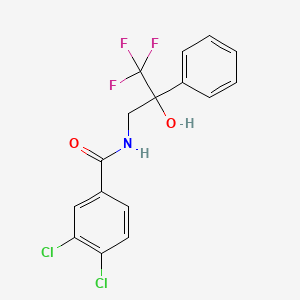

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

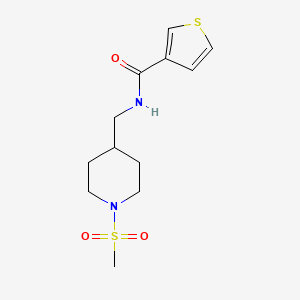

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

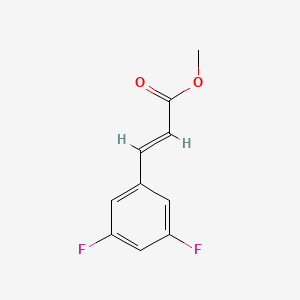

![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)

![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)

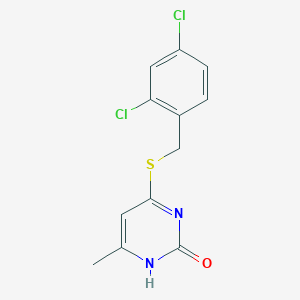

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)